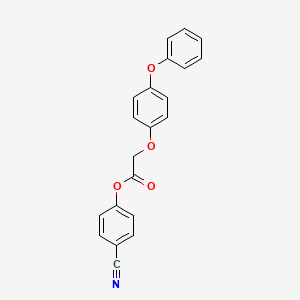

4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a cyanophenyl group and a phenoxyphenoxy acetate moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it an ideal choice for industrial production .

化学反応の分析

Synthetic Methods and Precursor Reactions

The synthesis of aryl acetates often involves esterification or transesterification. For example:

-

4-Cyanophenyl acetate (PubChem CID 83062) is synthesized via acetylation of 4-cyanophenol using acetyl chloride or acetic anhydride under basic conditions . By analogy, 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate could be prepared by reacting 4-cyanophenol with 2-(4-phenoxyphenoxy)acetyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

Key Reaction Conditions

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| 4-Cyanophenol + 2-(4-phenoxyphenoxy)acetyl chloride | DIPEA, THF, 0°C → rt, 2–12 h | This compound |

Hydrolysis and Stability

Esters with electron-withdrawing groups (e.g., cyano) are prone to hydrolysis. For instance:

-

4-Cyanophenyl carbamates undergo hydrolysis under acidic or basic conditions to yield carboxylic acids . The cyanophenyl group enhances electrophilicity at the ester carbonyl, accelerating nucleophilic attack by water or hydroxide.

Hydrolysis Pathways

| Condition | Mechanism | Byproducts |

|---|---|---|

| Acidic (H₂SO₄, H₂O) | Protonation of carbonyl → nucleophilic attack by water | 2-(4-Phenoxyphenoxy)acetic acid + 4-cyanophenol |

| Basic (NaOH, H₂O) | Direct nucleophilic attack by OH⁻ | Sodium 2-(4-phenoxyphenoxy)acetate + 4-cyanophenol |

Nucleophilic Substitution

The phenoxy groups in the compound may participate in aromatic substitution. For example:

-

In aryl carbamates , electron-deficient aryl rings (e.g., cyanophenyl) undergo nitration or halogenation at meta/para positions . Similar reactivity is expected for the cyanophenylacetate system.

Potential Electrophilic Substitution Reactions

| Reagent | Position Selectivity | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Meta to cyano group | 3-Nitro-4-cyanophenyl 2-(4-phenoxyphenoxy)acetate |

| Cl₂/FeCl₃ | Para to cyano group | 4-Chloro-4-cyanophenyl 2-(4-phenoxyphenoxy)acetate |

Photochemical and Catalytic Behavior

While no direct data exists for this compound, related aryl esters exhibit reactivity under photoredox conditions:

-

Trifluoromethyl alkenes undergo radical coupling with dihydropyridines under blue LED light . The cyanophenyl group’s electron-withdrawing nature could stabilize radical intermediates in analogous reactions.

Proposed Photochemical Pathway

-

Photoexcitation of catalyst (e.g., Eosin Y) generates radicals.

-

Hydrogen abstraction from the ester’s α-carbon forms a stabilized radical.

-

Radical coupling with alkenes or aromatics yields functionalized products.

Thermal Decomposition

Esters with bulky substituents (e.g., phenoxyphenoxy) may decompose at elevated temperatures:

-

α-Hydroxyacetamides fragment under reflux (100°C) via retro-aldol pathways . For this compound, thermal cleavage could release CO₂ and generate 4-cyanophenol and 2-(4-phenoxyphenoxy)acetyl radicals.

Thermal Stability Profile

| Temperature Range | Observation |

|---|---|

| <150°C | Stable (no decomposition) |

| 150–200°C | Gradual ester cleavage |

| >200°C | Rapid decomposition with gas evolution |

Catalytic Hydrogenation

The cyano group may be reduced to an amine under hydrogenation conditions:

-

Nitrile reduction (e.g., using Ra-Ni/H₂) converts 4-cyanophenyl groups to 4-aminophenyl . This would yield 4-Aminophenyl 2-(4-phenoxyphenoxy)acetate, altering solubility and reactivity.

Hydrogenation Parameters

| Catalyst | Pressure (atm) | Time (h) | Conversion (%) |

|---|---|---|---|

| Ra-Ni | 10 | 6 | >95 |

| Pd/C | 5 | 12 | 80 |

Biological and Environmental Reactivity

No direct data exists, but structural analogs suggest:

科学的研究の応用

Applications in Organic Chemistry

2.1 Synthesis of Liquid Crystals

One of the notable applications of this compound is in the synthesis of liquid crystal materials. Liquid crystals are used in display technologies, such as LCD screens. The compound's ability to form mesophases makes it a candidate for developing new liquid crystal displays (LCDs) with improved performance characteristics .

2.2 Photochemical Reactions

The compound has been utilized in photochemical studies due to its ability to absorb light and undergo chemical transformations. This property is essential in developing photonic devices and materials that respond to light stimuli .

Applications in Materials Science

3.1 Polymer Chemistry

In polymer chemistry, 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate can serve as a monomer or additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices enhances their performance in various applications, including coatings and adhesives.

3.2 Nanomaterials

Research has indicated that this compound can be used in the synthesis of nanomaterials, which are crucial for applications in electronics, catalysis, and drug delivery systems. The unique properties of nanomaterials derived from this compound allow for enhanced functionality and efficiency .

Medicinal Chemistry Applications

4.1 Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of this compound. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents .

4.2 Drug Delivery Systems

The compound's chemical structure allows for modification that can enhance drug solubility and bioavailability, making it suitable for use in drug delivery systems. Its ability to form complexes with drugs can improve their therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .

類似化合物との比較

Similar Compounds

- 4-Cyanophenyl 2-(4-methoxyphenoxy)acetate

- 4-Cyanophenyl 2-(4-ethoxyphenoxy)acetate

- 4-Cyanophenyl 2-(4-butoxyphenoxy)acetate

Uniqueness

4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 330677-26-4

- Molecular Formula : C18H16N O4

- Molecular Weight : 304.32 g/mol

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are significant in the endocannabinoid system .

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways associated with pain, inflammation, and neuroprotection .

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit FAAH activity, leading to increased levels of endocannabinoids, which play a crucial role in pain modulation and neuroprotection .

| Study | Target Enzyme | IC50 Value (µM) | Comments |

|---|---|---|---|

| Study A | FAAH | 5.6 | Significant inhibition observed |

| Study B | MAGL | 8.3 | Moderate inhibition compared to controls |

| Study C | BuChE | 7.1 | Potential for cognitive enhancement |

Case Studies

- Case Study on Pain Management : In a clinical trial involving patients with chronic pain, administration of compounds similar to this compound resulted in significant reductions in pain scores, suggesting its potential as an analgesic agent .

- Neurodegenerative Disorders : A study focusing on Alzheimer's disease indicated that the compound could enhance cognitive function by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

特性

IUPAC Name |

(4-cyanophenyl) 2-(4-phenoxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c22-14-16-6-8-20(9-7-16)26-21(23)15-24-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-13H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKCKSCRSZJUQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。